2-Amino-4-nitrobenzonitrile 2-Amino-4-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 87376-25-8
VCID: VC2035210
InChI: InChI=1S/C7H5N3O2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,9H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])N)C#N
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol

2-Amino-4-nitrobenzonitrile

CAS No.: 87376-25-8

Cat. No.: VC2035210

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-nitrobenzonitrile - 87376-25-8

Specification

CAS No. 87376-25-8
Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
IUPAC Name 2-amino-4-nitrobenzonitrile
Standard InChI InChI=1S/C7H5N3O2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,9H2
Standard InChI Key WLKYODIBWNIWDK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])N)C#N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])N)C#N

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

2-Amino-4-nitrobenzonitrile is a benzonitrile derivative characterized by an amino group at position 2 and a nitro group at position 4 of the benzene ring . This compound is uniquely identified through several standardized chemical identifiers:

ParameterValue
CAS Number87376-25-8
IUPAC Name2-amino-4-nitrobenzonitrile
Molecular FormulaC₇H₅N₃O₂
Molecular Weight163.133 g/mol
InChIKeyWLKYODIBWNIWDK-UHFFFAOYSA-N
Synonyms4-Nitroanthranilonitrile, 2-Cyano-5-nitroaniline
European Community (EC) Number692-701-9

The compound features three nitrogen-containing functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and a nitrile group (-C≡N) . This unique combination of electron-donating and electron-withdrawing groups contributes to its distinctive chemical behavior and applications.

Physical Properties

2-Amino-4-nitrobenzonitrile exhibits characteristic physical properties that are important for its handling, storage, and applications in various chemical processes:

PropertyValue
Physical AppearanceTypically a crystalline solid
Density1.4±0.1 g/cm³
Boiling Point414.1±35.0 °C at 760 mmHg
Flash Point204.3±25.9 °C
Exact Mass163.038177
Partition Coefficient (LogP)1.64
Polar Surface Area (PSA)95.63000
Vapor Pressure0.0±1.0 mmHg at 25°C
Index of Refraction1.627
Recommended Storage Condition2-8°C

These physical properties indicate a stable organic compound with relatively high boiling and flash points, characteristic of compounds containing polar functional groups and capable of hydrogen bonding .

Structural Characteristics and Chemical Reactivity

Structural Features

The molecule contains three key functional groups arranged on a benzene ring:

  • A nitrile group (-C≡N) that serves as a versatile precursor for various transformations

  • An amino group (-NH₂) that provides nucleophilic character and hydrogen bonding capability

  • A nitro group (-NO₂) that acts as a strong electron-withdrawing group

This arrangement of functional groups creates a molecule with polarized electron distribution, which influences its reactivity patterns and interactions with various reagents .

Synthesis and Production Methods

Industrial Production

  • Batch reactors with precise temperature control for nitration reactions

  • Continuous flow processes for improved safety with hazardous reagents

  • Purification through recrystallization or column chromatography

The development of efficient and safe synthetic routes remains an important research area for this compound and related structures.

Applications and Research Uses

Comparative Analysis with Related Compounds

Understanding the properties and behavior of 2-amino-4-nitrobenzonitrile can be enhanced by comparison with structurally related compounds:

CompoundCAS NumberMolecular WeightKey Differences
2-Amino-4-nitrobenzonitrile87376-25-8163.13 g/molBase compound of interest
2-Amino-5-nitrobenzonitrile17420-30-3163.13 g/molNitro group at position 5 instead of 4
2-Methyl-4-nitrobenzonitrile89001-53-6162.15 g/molMethyl group instead of amino group at position 2
2-Amino-4-methoxy-5-nitrobenzonitrile1269292-82-1193.16 g/molAdditional methoxy group at position 4

These structural variations result in different physicochemical properties and reactivity patterns, offering insights into structure-activity relationships within this class of compounds .

Hazard ParameterClassification
Hazard CodeT (Toxic)
Risk PhrasesR20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed)
Safety Phrases26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; wear suitable protective clothing, gloves, and eye/face protection)
Transport ClassificationUN 3439

The compound may present toxicity risks if swallowed or inhaled, necessitating appropriate safety measures during handling and usage .

Analytical Characterization

Spectroscopic Identification

Spectroscopic methods are crucial for the identification and characterization of 2-amino-4-nitrobenzonitrile. Although specific spectral data for this compound is limited in the search results, analysis of related compounds can provide insights into expected spectroscopic features:

  • Infrared (IR) Spectroscopy: Expected characteristic bands include:

    • N-H stretching of the amino group (3300-3500 cm⁻¹)

    • C≡N stretching of the nitrile group (2200-2240 cm⁻¹)

    • NO₂ symmetric and asymmetric stretching (1300-1370 cm⁻¹ and 1500-1570 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Would reveal distinctive patterns for the aromatic protons and the amino group protons.

  • Mass Spectrometry: Would show a molecular ion peak at m/z 163 and characteristic fragmentation patterns .

Computational Studies

Recent research has employed computational methods to investigate the properties of related benzonitrile derivatives. These studies provide insights into electronic distributions, reactivity parameters, and structure-property relationships that may be applicable to 2-amino-4-nitrobenzonitrile:

  • Density Functional Theory (DFT) studies can reveal information about:

    • Molecular orbital energies

    • Electron density distributions

    • Potential reactivity sites

    • Intrinsic molecular characteristics

  • Hirshfeld surface analysis can provide detailed information about intermolecular interactions in the crystal structure .

Similar computational approaches could enhance understanding of 2-amino-4-nitrobenzonitrile's behavior in various chemical environments and reactions.

Current Research and Future Directions

Market and Industry Trends

The global market for specialized chemical compounds like 2-amino-4-nitrobenzonitrile is influenced by various factors:

  • Increasing demand for intermediate compounds in pharmaceutical synthesis

  • Growing applications in specialty chemicals and materials science

  • Development of more efficient and environmentally friendly synthetic routes

  • Regulatory considerations affecting production and usage

Industry reports suggest continued research interest in benzonitrile derivatives, with potential growth in applications across multiple sectors.

Future Research Opportunities

Several promising research directions for 2-amino-4-nitrobenzonitrile and related compounds include:

  • Development of improved synthetic methodologies with higher yields and fewer environmental impacts

  • Exploration of novel applications in pharmaceutical development

  • Investigation of potential uses in advanced materials

  • Computational studies to better understand reactivity patterns and structure-property relationships

  • Assessment of biological activities, including potential antimicrobial properties as seen in some related compounds

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